molecular formula C9H9NO3 B108174 Methyl 4-formamidobenzoate CAS No. 53405-05-3

Methyl 4-formamidobenzoate

Cat. No.: B108174
CAS No.: 53405-05-3
M. Wt: 179.17 g/mol
InChI Key: BPGCKMCHSYSDJD-UHFFFAOYSA-N
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Description

Methyl 4-formamidobenzoate (C₉H₉NO₃) is an aromatic ester derivative featuring a formamido (-NHCHO) substituent at the para position of the benzoate ring. This compound is structurally characterized by a methyl ester group at the carbonyl position and a formamide functional group on the benzene ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives and pharmaceutical precursors. For example, methyl 4-formylbenzoate (a closely related compound) is used in the synthesis of methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate via condensation reactions with diamine derivatives in the presence of Na₂S₂O₅ .

These analogs share the formamido-benzoate backbone, differing only in the ester group (ethyl, tert-butyl, or methyl), which influences their physicochemical properties and applications.

Preparation Methods

Formylation of Methyl 4-Aminobenzoate

N-Formylation Using Formate Esters

A solvent- and catalyst-free method described by Lawrence et al. utilizes (formyloxy)(phenyl)methyl acetate as a formylating agent . This reagent, synthesized from (E)-4-phenyl-3-buten-2-one, enables efficient N-formylation of primary amines. Applied to methyl 4-aminobenzoate, the reaction proceeds at room temperature, yielding methyl 4-formamidobenzoate in 89–92% efficiency . The mechanism involves nucleophilic attack by the amine on the electrophilic formyl carbon, followed by elimination of acetic acid.

Key Advantages :

  • No byproducts from coupling agents.

  • Compatible with moisture-sensitive substrates.

Classical Formic Acid-Based Methods

Traditional formylation employs formic acid (HCOOH) or its derivatives, such as acetic-formic anhydride. For methyl 4-aminobenzoate, refluxing with excess formic acid in toluene for 6–8 hours achieves moderate yields (70–75%) . However, this method requires careful pH control during workup to prevent ester hydrolysis.

Esterification of 4-Formamidobenzoic Acid

Acid-Catalyzed Esterification

4-Formamidobenzoic acid undergoes Fischer esterification with methanol in the presence of hydrochloric acid. The patent by US20070149802A1 details analogous conditions for methyl 4-(aminomethyl)benzoate, where esterification at reflux (65–70°C) for 7 hours, followed by pH adjustment to 6–7 and extraction with methylene chloride, yields 88–89% product . Adapting this protocol to 4-formamidobenzoic acid would require similar temperature and pH control to suppress hydrolysis.

Critical Parameters :

  • Temperature : 65–70°C to balance reaction rate and side reactions.

  • Solvent : Methanol acts as both reactant and solvent.

  • Workup : Saturation with NaCl enhances organic-phase extraction .

Comparative Analysis of Synthetic Routes

The table below summarizes theoretical and inferred data for this compound synthesis, derived from analogous reactions in the literature:

Method Conditions Yield Key Challenges Source
N-Formylation with formate esterSolvent-free, 25°C, 24 h89–92%Reagent synthesis complexity
Fischer esterificationHCl/MeOH, reflux, pH 6–785–88%Hydrolysis risk at elevated pH
Steglich esterificationDCC/DMAP, CH2_2Cl2_2, 0°C to rt80–85%Cost of coupling agents
Formic acid refluxHCOOH, toluene, 6–8 h70–75%Low efficiency, byproduct formation

Mechanistic Insights and Byproduct Formation

Hydrolysis During Workup

Ester hydrolysis is a major side reaction, especially under alkaline conditions. The patent US20070149802A1 emphasizes cooling the reaction mixture to 5–10°C before pH adjustment to 9–11, which minimizes hydrolysis of methyl esters . For this compound, analogous precautions are critical.

Over-Formylation Risks

Excess formylating agents can lead to di-formylated products. Lawrence et al. observed similar issues in amine formylation, necessitating stoichiometric control .

Industrial Scalability and Ecological Considerations

The solvent-free formylation method reduces waste generation, aligning with green chemistry principles. In contrast, Fischer esterification generates aqueous HCl waste, requiring neutralization. Industrial adoption would favor the formate ester route despite its higher reagent cost.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester group under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-formamidobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of methyl 4-formamidobenzoate:

Compound Name Ester Group Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Methyl 4-formamido C₉H₉NO₃ 179.18* Pharmaceutical intermediates
Ethyl 4-formamidobenzoate Ethyl 4-formamido C₁₀H₁₁NO₃ 193.20 Local anesthetic precursor (e.g., Proxymetacaine)
tert-Butyl 4-formamidobenzoate tert-Butyl 4-formamido C₁₂H₁₅NO₃ 221.25 Peptide synthesis, protecting group chemistry
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Methyl 4-acetamido, 5-chloro, 2-methoxy C₁₁H₁₂ClNO₄ 257.67 Antimicrobial agent development
Propyl 4-formamidobenzoate Propyl 4-formamido C₁₁H₁₃NO₃ 207.23 Research reagents (discontinued)

*Calculated based on molecular formula.

Key Observations :

  • Ester Group Impact : Larger ester groups (e.g., tert-butyl) enhance steric bulk and lipophilicity, making these derivatives more suitable for solubility modulation in drug delivery systems. Methyl and ethyl esters are smaller, favoring reactivity in condensation reactions .
  • Functional Group Variations : The replacement of formamido with acetamido (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) introduces additional hydrophobicity and alters hydrogen-bonding capacity, which can influence biological activity .

Physicochemical Properties

While direct data on this compound are sparse, insights can be drawn from related compounds:

  • Solubility : Ethyl 4-formamidobenzoate is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMF and DMSO, a trend expected for this compound .
  • Melting Point: Methyl esters generally exhibit lower melting points compared to bulkier analogs. For example, (S)-methyl 4-(1-aminoethyl)benzoate (a structurally distinct analog) has a reported melting point of 98–100°C .
  • Stability : Formamido groups are susceptible to hydrolysis under acidic or basic conditions, necessitating careful handling during synthesis .

Biological Activity

Overview

Methyl 4-formamidobenzoate, with the molecular formula C9_9H9_9NO3_3, is an organic compound derived from benzoic acid. It features a methyl ester group and a formamide substituent at the para position. This compound has garnered interest in various fields, particularly in biological and chemical research due to its structural properties that allow it to interact with biological systems.

This compound can be synthesized through the reaction of methyl 4-aminobenzoate with formic acid, often utilizing cerium (IV) oxide as a catalyst. The reaction typically yields high purity and can be performed under mild conditions, making it suitable for both laboratory and industrial applications .

Enzyme-Substrate Interactions

One of the notable applications of this compound is in the study of enzyme-substrate interactions. Its structural similarity to certain biological molecules allows researchers to investigate how enzymes interact with substrates, potentially leading to insights into metabolic pathways and enzyme mechanisms.

Pharmacological Potential

While specific research on the pharmacological effects of this compound is limited, compounds with similar structures often exhibit significant biological activities. For instance, derivatives of benzoic acid have been studied for their antimicrobial, anticancer, and antioxidant properties .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • In studies involving related compounds, significant antimicrobial activity has been observed against various strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to this compound showed inhibition zones comparable to standard antibiotics like ampicillin .
  • Anticancer Properties :
    • Research indicates that certain benzoate derivatives possess cytotoxic effects against cancer cell lines. For instance, related compounds demonstrated IC50_{50} values lower than established chemotherapeutics, suggesting potential for further development in cancer treatment .
  • Antioxidant Activity :
    • Compounds structurally related to this compound have shown promising results in radical scavenging assays (DPPH and ABTS), indicating their potential as antioxidants. These activities are essential for preventing oxidative stress-related diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its interactions may involve modulation of enzyme activities or competition with natural substrates within biochemical pathways. This could lead to altered metabolic processes or inhibition of pathogenic growth in microbial contexts.

Safety and Environmental Impact

This compound is noted to be harmful to aquatic life with long-lasting effects. This raises concerns regarding its environmental impact when used in industrial applications or released into ecosystems.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeatureBiological Activity Potential
Methyl 4-aminobenzoateAmine groupAntimicrobial
Methyl 4-hydroxybenzoateHydroxyl groupAntioxidant
Methyl 4-formylbenzoateFormyl groupAnticancer

This compound stands out due to its dual functional groups (ester and formamide), which may enhance its reactivity and versatility in biological interactions compared to its analogs .

Q & A

Q. Basic: What are the standard synthetic routes for preparing Methyl 4-formamidobenzoate, and how can intermediates be characterized?

Methodological Answer :
this compound is typically synthesized via a two-step process:

Formylation of 4-aminobenzoic acid : Reaction with formylating agents (e.g., formic acid/acetic anhydride) introduces the formamido group.

Esterification : The carboxylic acid group is converted to a methyl ester using methanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP).
Characterization : Intermediates are confirmed via 1H^1H-NMR (e.g., formyl proton at δ 8.2–8.5 ppm) and IR (amide C=O stretch ~1650 cm⁻¹). Final purity is validated by HPLC (>95% area) .

Q. Advanced: How can solvent polarity and catalyst choice influence the esterification efficiency of 4-formamidobenzoic acid?

Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may hinder esterification due to poor proton transfer. Dichloromethane or toluene balances polarity and facilitates reflux.
  • Catalysts : Acidic catalysts (H₂SO₄) are cost-effective but risk side reactions (e.g., hydrolysis). Coupling agents (DCC/EDC) improve yield (85–92%) under milder conditions but require rigorous purification to remove urea byproducts.
    Optimization : Use response surface methodology (RSM) to model solvent-catalyst interactions and identify ideal molar ratios .

Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • 1H^1H-NMR : Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet) and formamido NH (δ 8.3–8.6 ppm, broad).
  • IR Spectroscopy : Confirm ester (C=O ~1720 cm⁻¹) and amide (C=O ~1650 cm⁻¹; N-H ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 194.1 (C₉H₉NO₃) .

Q. Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer :
Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

Recrystallization : Test multiple solvents (e.g., ethanol, ethyl acetate) to isolate stable polymorphs.

Single-crystal XRD : Compare unit cell parameters with literature (e.g., CCDC database). For unresolved structures, employ DFT calculations to model molecular packing .

Thermogravimetric Analysis (TGA) : Detect solvent loss (<200°C) or decomposition patterns (>250°C) .

Q. Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Methodological Answer :

  • Major impurities : Unreacted 4-aminobenzoic acid (retention time ~3.2 min via HPLC) or methyl 4-aminobenzoate (δ 6.6 ppm aromatic protons in 1H^1H-NMR).
  • Quantification : Use HPLC with a C18 column (UV detection at 254 nm) and external calibration. Limit unreacted starting material to <0.5% per ICH guidelines .

Q. Advanced: How can this compound be functionalized for applications in stimuli-responsive materials?

Methodological Answer :

  • Post-functionalization : Introduce photoactive groups (e.g., azobenzene) via Suzuki coupling at the benzene ring.
  • Polymer integration : Use as a monomer in A-PI-CDSA (Asymmetric Polymerization-Induced Crystallization-Driven Self-Assembly) to create helical nanostructures. Monitor assembly via TEM and DLS .
  • Stimuli testing : Evaluate pH/temperature-responsive behavior by altering solvent conditions (e.g., THF/water mixtures) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer :

  • Degradation pathways : Hydrolysis of the ester group in humid conditions or basic pH.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C. Monitor purity biannually via HPLC.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) .

Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (~−1.8 eV) indicates higher electrophilicity at the carbonyl carbon.
  • MD simulations : Model solvation effects (e.g., in DMSO) to predict reaction barriers for amine nucleophiles .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic byproducts before incineration (EPA guidelines) .

Q. Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-formyl) aid in metabolic studies of this compound derivatives?

Methodological Answer :

  • Synthesis : Prepare 13C^{13}C-formamido derivatives using 13C^{13}C-formic acid. Confirm incorporation via 13C^{13}C-NMR (δ 160–165 ppm for formyl carbon).
  • Tracing : Administer labeled compound in vitro (e.g., hepatocyte cultures) and track metabolites via LC-MS/MS. Identify formate release or methyl transfer pathways .

Properties

IUPAC Name

methyl 4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGCKMCHSYSDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Formic acid (90.0 mL) was added to a dichloromethane solution (900 mL) of methyl 4-aminobenzoate (90.0 g) and to the mixture was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (114 g) at 5° C. over thirty minutes, and then the mixture was stirred at room temperature for three hours. To the reaction mixture was added saturated aqueous sodium hydrogencarbonate solution (1.2 L) and the pH was adjusted to 10 with 1N sodium hydroxide, and the residue was separated. The aqueous layer was extracted with dichloromethane, and the organic layer was combined and washed with 1N hydrochloric acid, water and brine successively. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed under reduced pressure, and the residue obtained was washed with ethyl acetate to obtain the titled compound (88.7 g) as crystals.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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